- Preparation of macrocyclic compounds as inhibitors of CDK7, World Intellectual Property Organization, , ,

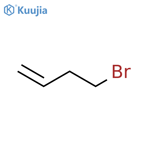

Cas no 937271-45-9 (4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine)

![4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine structure](https://de.kuujia.com/scimg/cas/937271-45-9x500.png)

937271-45-9 structure

Produktname:4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine

CAS-Nr.:937271-45-9

MF:C14H13ClN2O

MW:260.718822240829

MDL:MFCD28506209

CID:2357905

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine

- 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine (ACI)

- 2-Chloro-4-(3-(3-butenyloxy)phenyl)pyrimidine

- 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine

-

- MDL: MFCD28506209

- Inchi: 1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2

- InChI-Schlüssel: YDBVOEASSGRCAS-UHFFFAOYSA-N

- Lächelt: ClC1N=C(C2C=C(OCCC=C)C=CC=2)C=CN=1

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB478673-1 g |

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |

937271-45-9 | 1g |

€613.20 | 2023-04-20 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02690-5g |

4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine |

937271-45-9 | 95% | 5g |

$720 | 2023-09-07 | |

| 1PlusChem | 1P01PU1Q-1g |

Pyrimidine, 4-[3-(3-buten-1-yloxy)phenyl]-2-chloro- |

937271-45-9 | 95% | 1g |

$441.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8313-1.0g |

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine |

937271-45-9 | 95% | 1.0g |

¥1901.0000 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8313-250.0mg |

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine |

937271-45-9 | 95% | 250.0mg |

¥759.0000 | 2024-07-19 | |

| abcr | AB478673-250 mg |

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |

937271-45-9 | 250mg |

€276.50 | 2023-04-20 | ||

| Alichem | A089006072-5g |

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |

937271-45-9 | 95% | 5g |

$1049.40 | 2023-08-31 | |

| abcr | AB478673-250mg |

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine; . |

937271-45-9 | 250mg |

€462.90 | 2025-02-16 | ||

| 1PlusChem | 1P01PU1Q-250mg |

Pyrimidine, 4-[3-(3-buten-1-yloxy)phenyl]-2-chloro- |

937271-45-9 | 95% | 250mg |

$192.00 | 2024-04-20 | |

| abcr | AB478673-1g |

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine; . |

937271-45-9 | 1g |

€1142.90 | 2025-02-16 |

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water

1.2 Reagents: Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water

Referenz

- Preparation of solid state forms of macrocyclic kinase inhibitors for treatment of cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of substituted pyrimidine derivatives for use in treatment of kinase related disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 40 °C

Referenz

- Acid mediated ring closing metathesis: a powerful synthetic tool enabling the synthesis of clinical stage kinase inhibitors, Chimia, 2015, 69(3), 142-145

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide ; rt

1.2 Reagents: Cesium carbonate ; rt → 40 °C; 12 h, 40 °C; 40 °C → rt

1.3 Reagents: Water ; rt

1.2 Reagents: Cesium carbonate ; rt → 40 °C; 12 h, 40 °C; 40 °C → rt

1.3 Reagents: Water ; rt

Referenz

- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(1), 169-196

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C

Referenz

- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2, European Journal of Medicinal Chemistry, 2015, 95, 104-115

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, rt → 40 °C

Referenz

- Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries, ACS Combinatorial Science, 2020, 22(2), 80-88

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of heteroalkyl linked pyrimidine macrocycle derivatives as antiproliferative agents, World Intellectual Property Organization, , ,

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Raw materials

- 2,4-Dichloropyrimidine

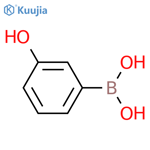

- 3-Hydroxyphenylboronic acid

- 4-bromobut-1-ene

- 3-(2-Chloropyrimidin-4-yl)phenol

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Preparation Products

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Verwandte Literatur

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

937271-45-9 (4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine) Verwandte Produkte

- 1780699-03-7(Benzaldehyde, 4-bromo-2-chloro-3-fluoro-)

- 1691095-06-3(4,4-difluoro-1-(5-methylfuran-2-yl)pentane-1,3-dione)

- 1804860-01-2(4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)

- 50422-73-6(Cyclopropane, 1-fluoro-2-methyl-, cis-)

- 516-85-8(Dehydroergosterol)

- 1805556-66-4(Ethyl 2-(difluoromethyl)-6-methoxy-3-nitropyridine-4-carboxylate)

- 2171908-01-1(2-1-(3-methoxypropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylacetamide)

- 915877-27-9(methyl 1-(butylcarbamoyl)piperidine-4-carboxylate)

- 1251109-46-2(3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine)

- 1246829-07-1((S)-2-Tert-butoxycarbonylamino-3-[4-(2,3-dimethyl-pyridin-4-yl)-phenyl]-propionic acid methyl ester)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:937271-45-9)4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine

Reinheit:99%

Menge:1g

Preis ($):244.0